5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula . This compound is classified as a furan derivative, characterized by a furan ring substituted with a 2-chloro-4-nitrophenyl group at the 5-position and an aldehyde functional group at the 2-position. Its unique structure contributes to its applications in various scientific fields, particularly in organic synthesis and medicinal chemistry .
The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with furan-2-carbaldehyde. This reaction is generally conducted in the presence of a Lewis acid catalyst under controlled temperature and pressure conditions to maximize yield and purity .
The molecular structure of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde features:
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical transformations:
The mechanism of action for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is linked to its biological activities:
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde has several scientific applications:
This compound represents a versatile scaffold for further chemical modifications and applications across various scientific disciplines.
The systematic IUPAC name for this compound is 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. This name precisely describes its structure: a furan-2-carbaldehyde group linked at the 5-position to a phenyl ring substituted with chlorine at the ortho position and a nitro group at the para position. The compound is commercially available under numerous synonyms, reflecting its utility across research domains [5] [10]:
Table 1: Common Synonyms of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
| Synonym | Source/Context |
|---|---|
| 5-(2-Chloro-4-nitrophenyl)-2-furaldehyde | Chemical supplier catalogs |
| AKOS BB-7691 | Specialty chemical codes |
| ASISCHEM R30308 | Commercial research reagents |
| MFCD00658943 | MDL number identifier |
| 5-(2-Chloro-4-nitrophenyl)furfural | Alternative naming style |
The compound possesses the molecular formula C₁₁H₆ClNO₄, confirmed consistently across chemical databases and supplier documentation [3] [4] [5]. Its calculated molecular weight is 251.62 g/mol [5] [7]. The structure features a furan ring with an aldehyde functional group at the 2-position and a 2-chloro-4-nitrophenyl substituent at the 5-position. Key bond interactions include:
The canonical SMILES representation O=CC1=CC=C(C2=CC=C(N+=O)C=C2Cl)O1 precisely encodes this connectivity [4] [7].
While the exact synthesis date and original discoverer of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde are not explicitly documented in the available literature, its CAS registration (327049-94-5) indicates commercial availability and research utilization since at least the early 2000s. The compound likely emerged as part of broader investigations into 5-arylfuran-2-carbaldehydes, driven by interest in their:
The compound's synthesis typically involves cross-coupling methodologies, potentially via:
Its persistence in commercial catalogs over two decades underscores its established role as a specialized building block in organic synthesis [3] [5] [10].
This compound occupies a strategic position in synthetic organic chemistry due to its multiple reactive sites:
Table 2: Key Physicochemical Properties Enabling Reactivity
| Property | Value | Significance in Reactions |
|---|---|---|
| Boiling Point | 401 ± 45°C (Predicted) [5] | Indicates thermal stability under reaction conditions |
| Density | 1.454 ± 0.06 g/cm³ [5] | Useful for reaction stoichiometry calculations |
| LogP | ~3.32-3.84 [7] [8] | Reflects moderate lipophilicity, influencing solubility |
| Topological Polar Surface Area | 76.03 Ų [7] | Predicts membrane permeability in bioactive molecules |
In medicinal chemistry, while direct biological data for this specific compound is limited in the retrieved sources, its structural features link it to pharmacologically active scaffolds:
Commercial availability reinforces its practical utility. Current sourcing options include:
Table 3: Commercial Sourcing Information (Research Quantities)
| Supplier | Purity | Quantity | Price (USD) | Reference |
|---|---|---|---|---|
| TRC | Standard | 50mg | $45 | [5] |
| TRC | Standard | 100mg | $60 | [5] |
| Biosynth Carbosynth | Standard | 250mg | $57.5 | [5] |
| Biosynth Carbosynth | Standard | 500mg | $100 | [5] |
| American Custom Chemicals | 95% | 5g | $1082.56 | [5] |
| Career Henan Chemical | 85-99.8% | 1kg | Inquiry Basis | [6] |
Future research directions likely involve exploiting its bifunctional reactivity for synthesizing:
The compound exemplifies how structurally complex building blocks enable efficient access to molecular diversity in drug discovery and materials science [3] [5] [9].
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9